molecular formula C9H11ClO2 B13614910 1-Ethynylcyclohexyl chloroformate

1-Ethynylcyclohexyl chloroformate

Cat. No.: B13614910
M. Wt: 186.63 g/mol
InChI Key: JLMALVVNPKPYOV-UHFFFAOYSA-N
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Description

1-Ethynylcyclohexyl chloroformate is an organic compound belonging to the class of chloroformates. These compounds are characterized by the presence of a chloroformate functional group, which is an ester of chloroformic acid. Chloroformates are widely used in organic synthesis due to their reactivity and versatility .

Preparation Methods

1-Ethynylcyclohexyl chloroformate can be synthesized through various methods. One common laboratory method involves the reaction of 1-ethynylcyclohexanol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically proceeds under controlled temperature conditions to ensure safety and maximize yield .

Industrial production methods may involve the use of continuous flow reactors to handle the hazardous nature of phosgene. In such setups, the reaction conditions are optimized for large-scale production, ensuring consistent quality and yield .

Chemical Reactions Analysis

1-Ethynylcyclohexyl chloroformate undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form carbamates.

    Esterification: It reacts with alcohols to form carbonate esters.

    Formation of Mixed Anhydrides: It reacts with carboxylic acids to form mixed anhydrides.

Common reagents used in these reactions include bases like pyridine to neutralize the HCl formed during the reactions . The major products formed depend on the specific reactants used.

Scientific Research Applications

1-Ethynylcyclohexyl chloroformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethynylcyclohexyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and carboxylic acids. This reactivity is exploited in various synthetic applications to form carbamates, carbonate esters, and mixed anhydrides .

Comparison with Similar Compounds

1-Ethynylcyclohexyl chloroformate can be compared with other chloroformates such as methyl chloroformate and ethyl chloroformate. While all these compounds share the chloroformate functional group, their reactivity and applications can differ:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications, particularly in the synthesis of complex organic molecules .

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

(1-ethynylcyclohexyl) carbonochloridate

InChI

InChI=1S/C9H11ClO2/c1-2-9(12-8(10)11)6-4-3-5-7-9/h1H,3-7H2

InChI Key

JLMALVVNPKPYOV-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCCC1)OC(=O)Cl

Origin of Product

United States

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